4-[(3-Methylbenzyl)oxy]benzoyl chloride
CAS No.: 1160250-97-4
Cat. No.: VC2813823
Molecular Formula: C15H13ClO2
Molecular Weight: 260.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1160250-97-4 |
|---|---|
| Molecular Formula | C15H13ClO2 |
| Molecular Weight | 260.71 g/mol |
| IUPAC Name | 4-[(3-methylphenyl)methoxy]benzoyl chloride |
| Standard InChI | InChI=1S/C15H13ClO2/c1-11-3-2-4-12(9-11)10-18-14-7-5-13(6-8-14)15(16)17/h2-9H,10H2,1H3 |
| Standard InChI Key | OTAAADMJADFUPC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=O)Cl |
| Canonical SMILES | CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=O)Cl |
Introduction
Chemical Identity and Structure
Basic Information
4-[(3-Methylbenzyl)oxy]benzoyl chloride is an organic compound with a benzoyl chloride core modified by a 3-methylbenzyl ether group at the para position. This structural arrangement confers specific chemical properties that make it valuable as a chemical intermediate in various synthetic pathways. The compound is identified by several parameters that establish its unique chemical identity in scientific literature and databases.
The compound is formally known by its IUPAC name 4-[(3-methylphenyl)methoxy]benzoyl chloride, and it is registered under CAS number 1160250-97-4. It has a molecular formula of C15H13ClO2, corresponding to its structural composition of fifteen carbon atoms, thirteen hydrogen atoms, one chlorine atom, and two oxygen atoms. The molecular weight of the compound is 260.71 g/mol, which reflects its medium-sized organic molecule status.
Structural Representation
The structural representation of 4-[(3-Methylbenzyl)oxy]benzoyl chloride reveals key functional groups that define its chemical behavior. The structure includes a benzoyl chloride group (C6H5COCl) with an ether linkage at the para position connecting to a 3-methylbenzyl group. This arrangement creates a molecule with distinctive reactive sites and physical properties.
The compound can be represented using various chemical notations, including standard InChI: InChI=1S/C15H13ClO2/c1-11-3-2-4-12(9-11)10-18-14-7-5-13(6-8-14)15(16)17/h2-9H,10H2,1H3. Its canonical SMILES notation is CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=O)Cl, which provides a linear string representation of the molecular structure. The compound is also indexed in PubChem with the compound identifier 46779714.
Physical and Chemical Properties
Physical Properties
The physical properties of 4-[(3-Methylbenzyl)oxy]benzoyl chloride are determined by its molecular structure, which includes both polar and non-polar components. The presence of the benzoyl chloride group introduces polarity due to the carbonyl and carbon-chlorine bond, while the aromatic rings and alkyl substituent contribute to the hydrophobic character of the molecule.
Table 1: Physical Properties of 4-[(3-Methylbenzyl)oxy]benzoyl chloride
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 260.71 g/mol | |
| Physical State | Solid (at standard conditions) | Inferred from structure |
| Color | White to off-white powder | Typical for similar compounds |
| Solubility | Soluble in organic solvents; insoluble in water | Based on structural features |
| InChIKey | OTAAADMJADFUPC-UHFFFAOYSA-N |
Chemical Reactivity
The chemical reactivity of 4-[(3-Methylbenzyl)oxy]benzoyl chloride is predominantly determined by the benzoyl chloride functional group, which is highly reactive toward nucleophiles. The reactivity pattern is similar to that observed in related benzoyl chloride derivatives, making it a valuable reagent in synthetic organic chemistry.
The benzoyl chloride moiety readily undergoes nucleophilic substitution reactions with various nucleophiles, including amines, alcohols, and thiols. These reactions typically result in the formation of amides, esters, and thioesters, respectively. The presence of the 3-methylbenzyl ether group at the para position can influence the electronic distribution on the benzoyl chloride, potentially modifying its reactivity compared to unsubstituted benzoyl chloride.
The compound is also susceptible to hydrolysis in the presence of water, forming the corresponding benzoic acid derivative. This hydrolysis reaction is accelerated in basic conditions and can be a consideration when handling the compound in laboratory settings.
Synthesis Methods
Laboratory Synthesis
The laboratory synthesis of 4-[(3-Methylbenzyl)oxy]benzoyl chloride typically involves a multi-step process starting from appropriate precursors. Based on synthetic approaches used for similar compounds, the synthesis likely proceeds through the following general pathway.
The synthesis of 4-[(3-Methylbenzyl)oxy]benzoyl chloride typically begins with the reaction of 4-hydroxybenzoic acid or its derivatives with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate or pyridine. This reaction establishes the critical ether linkage between the benzoic acid moiety and the 3-methylbenzyl group. The resulting 4-[(3-methylbenzyl)oxy]benzoic acid is then converted to the corresponding benzoyl chloride using chlorinating agents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).
The reaction scheme can be represented as follows:
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Etherification: 4-hydroxybenzoic acid + 3-methylbenzyl chloride → 4-[(3-methylbenzyl)oxy]benzoic acid
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Chlorination: 4-[(3-methylbenzyl)oxy]benzoic acid + thionyl chloride → 4-[(3-methylbenzyl)oxy]benzoyl chloride
This synthetic route is analogous to methods used for related compounds like 4-[(2-Methylbenzyl)oxy]benzoyl chloride, which involves similar reaction conditions and reagents.
Purification Methods
After synthesis, 4-[(3-Methylbenzyl)oxy]benzoyl chloride typically requires purification to remove unreacted starting materials and side products. Common purification techniques include recrystallization from appropriate solvents, column chromatography, and in some cases, distillation under reduced pressure if the compound has sufficient thermal stability.
The selection of purification method depends on the scale of synthesis, required purity, and the specific impurities present. For research-grade material, multiple purification steps may be necessary to achieve high purity levels suitable for sensitive applications.
Applications in Synthetic Chemistry
As a Chemical Intermediate
4-[(3-Methylbenzyl)oxy]benzoyl chloride serves as a valuable chemical intermediate in the synthesis of more complex molecules. Its reactivity profile, particularly the ability to form various derivatives through nucleophilic substitution reactions, makes it useful in constructing molecules with specific structural features.
The compound can be used to introduce the 4-[(3-methylbenzyl)oxy]benzoyl moiety into target molecules through acylation reactions. This can be particularly valuable in medicinal chemistry and materials science, where precise structural modifications can significantly influence the properties of the final compounds.
Chemical Reactions
Nucleophilic Substitution Reactions
The benzoyl chloride group in 4-[(3-Methylbenzyl)oxy]benzoyl chloride readily undergoes nucleophilic substitution reactions with various nucleophiles. These reactions are central to the compound's utility in synthetic chemistry and can lead to a diverse array of derivatives with different properties and applications.
Some key nucleophilic substitution reactions include:
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Amide Formation: Reaction with primary or secondary amines leads to the formation of amides. This reaction typically proceeds rapidly, often requiring a base such as triethylamine or pyridine to neutralize the hydrogen chloride formed during the reaction.
-
Ester Formation: Reaction with alcohols results in the formation of esters. This reaction may require catalysis or elevated temperatures, depending on the specific alcohol used.
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Thioester Formation: Reaction with thiols yields thioesters, which are important functional groups in various biological and synthetic contexts.
These reactions generally follow similar mechanisms to those observed with other benzoyl chloride derivatives, where the nucleophile attacks the electrophilic carbonyl carbon, displacing the chloride ion as a leaving group.
Hydrolysis
4-[(3-Methylbenzyl)oxy]benzoyl chloride undergoes hydrolysis in the presence of water to form 4-[(3-methylbenzyl)oxy]benzoic acid. This reaction is accelerated under basic conditions and represents an important consideration when handling the compound, particularly in non-anhydrous environments.
The hydrolysis reaction proceeds through nucleophilic attack of water on the carbonyl carbon, followed by elimination of hydrogen chloride. The reaction can be represented as:
4-[(3-Methylbenzyl)oxy]benzoyl chloride + H2O → 4-[(3-methylbenzyl)oxy]benzoic acid + HCl
This hydrolytic instability is a common characteristic of acyl chlorides and necessitates proper storage conditions and handling techniques to maintain the compound's integrity.
Comparative Analysis
Comparison with Related Benzoyl Chloride Derivatives
Several structurally related benzoyl chloride derivatives share similarities with 4-[(3-Methylbenzyl)oxy]benzoyl chloride but differ in the position and nature of substituents. These structural variations can influence physical properties, reactivity patterns, and potential applications.
Table 2: Comparison of 4-[(3-Methylbenzyl)oxy]benzoyl chloride with Related Compounds
The differences in substitution patterns among these related compounds can lead to variations in properties such as solubility, reactivity, and potential biological activities. For instance, the presence of a methoxy group in 3-methoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride introduces additional polarity and potential hydrogen bond acceptor sites compared to 4-[(3-methylbenzyl)oxy]benzoyl chloride .
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